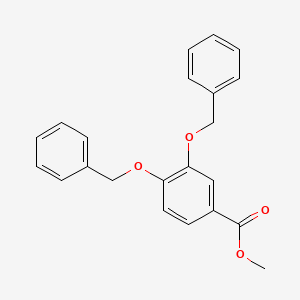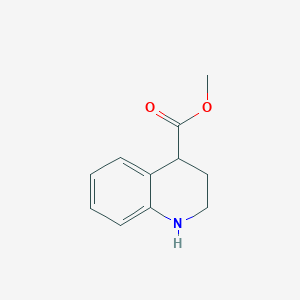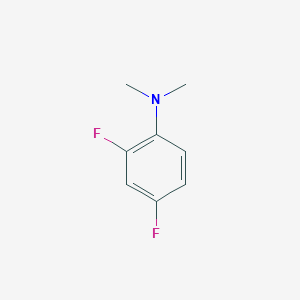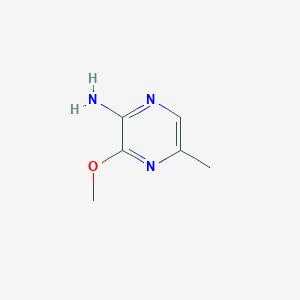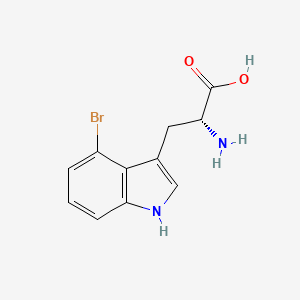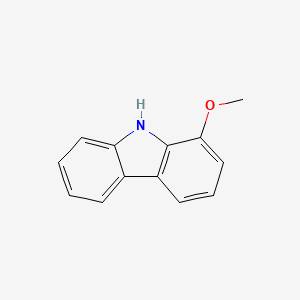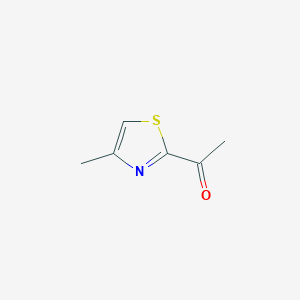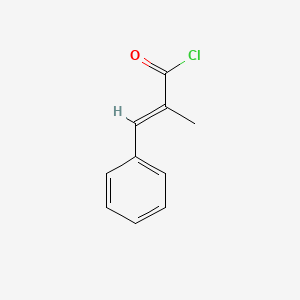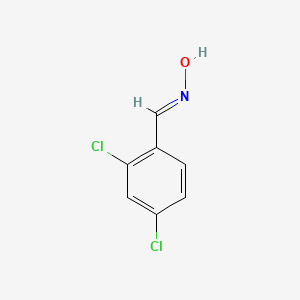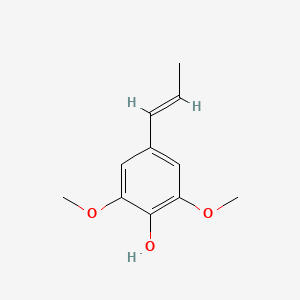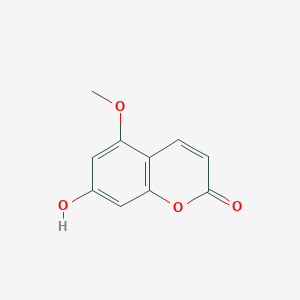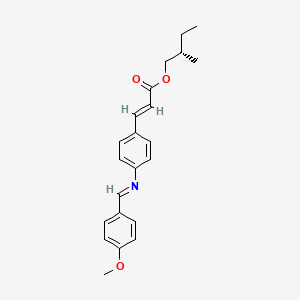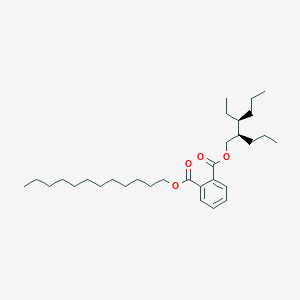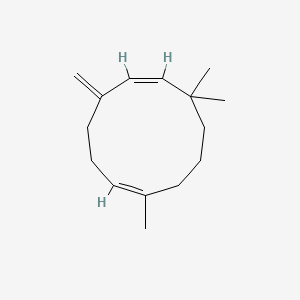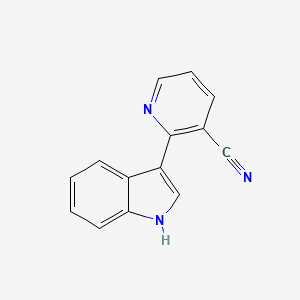
2-(1H-Indol-3-yl)-nicotinonitrile
Vue d'ensemble
Description
2-(1H-Indol-3-yl)-nicotinonitrile , also known as 2-(1H-indol-3-yl)thio-N-benzyl-acetamide , is a compound that has garnered attention due to its potential as a SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitor . It belongs to the class of acetamides and exhibits promising antiviral properties.
Chemical Reactions Analysis
This compound has been evaluated for its inhibitory effect on the SARS-CoV-2 RdRp enzyme . Several derivatives were synthesized and tested, with compounds 6b2, 6b5, 6c9, 6d2, and 6d5 showing potent inhibitory activity. Notably, compound 6d5 exhibited stronger inhibitory effects against the human coronavirus HCoV-OC43 than the control drug remdesivir .
Applications De Recherche Scientifique
Synthesis and Crystal Structure
The crystal structure of related compounds, such as 2-(1-methyl-1H-3-indolyl)nicotinonitrile, has been studied for its physical and chemical properties. These studies are important for understanding the molecular structure and potential applications in various fields, including material science and pharmaceuticals (Parthasarathy et al., 2006).
Multicomponent Synthesis for Star-Shaped Derivatives
The compound has been used in multicomponent synthesis processes to create star-shaped 2-(indol-3-yl)pyridine derivatives. This type of synthesis is significant for developing novel compounds with potential applications in materials science and possibly in pharmacological research (Zeng & Cai, 2013).
Fluorophore-Based Nicotinonitriles
Innovative nicotinonitriles incorporating pyrene and/or fluorene moieties have been synthesized using a domino four-component condensation reaction. These compounds exhibit strong blue-green fluorescence emission, which can be useful in material sciences, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activities
Some derivatives of nicotinonitriles, including those structurally similar to 2-(1H-Indol-3-yl)-nicotinonitrile, have shown promising antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Behalo, 2008).
Cytotoxicity Studies
Studies on the cytotoxicity of nicotinonitriles and their derivatives are crucial in understanding their potential impact on living cells, which is essential for applications in medical research and drug development (Ibrahim et al., 2018).
Chemosensing Properties
Coumarin derivatives, including those related to nicotinonitriles, have been investigated for their chemosensing properties. These studies are significant in the development of new sensors and diagnostic tools (Al-Hazmy et al., 2022).
Synthesis of Nicotinonitriles
Various synthetic routes to nicotinonitriles, including 2-(1H-Indol-3-yl)-nicotinonitrile, have been explored. This research is important for the development of efficient and scalable synthetic methods, essential for both academic research and industrial applications (Salem et al., 2018).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-8-10-4-3-7-16-14(10)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBGOTBCKWZJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463020 | |
| Record name | 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)-nicotinonitrile | |
CAS RN |
3191-30-8 | |
| Record name | 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



